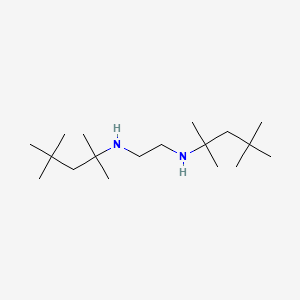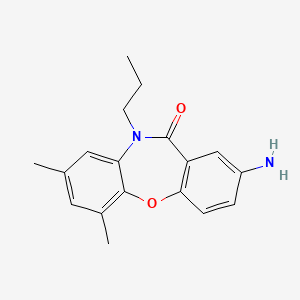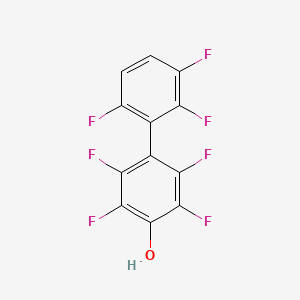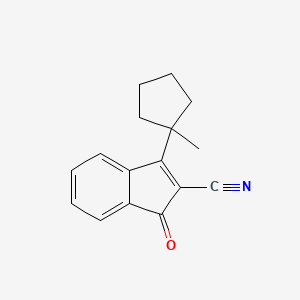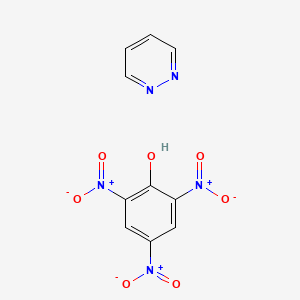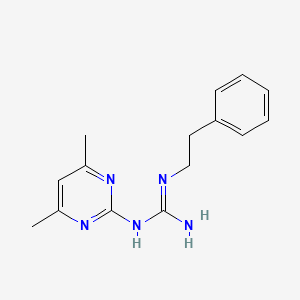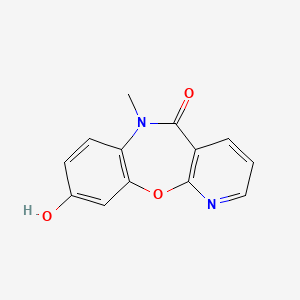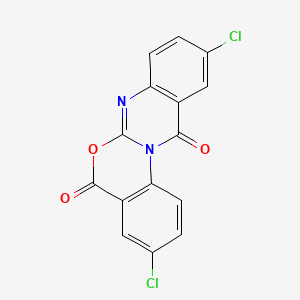
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of chlorine atoms at the 3 and 10 positions, and a fused quinazolino-benzoxazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the chlorine atoms or other functional groups present in the molecule.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolino-benzoxazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine positions.
Wissenschaftliche Forschungsanwendungen
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione involves its interaction with molecular targets and pathways. The chlorine atoms and the fused ring system play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,10-Dibromo-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- 3,10-Difluoro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- 3,10-Dimethyl-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
Uniqueness
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione is unique due to the presence of chlorine atoms, which influence its chemical reactivity and biological activity. Compared to its bromine, fluorine, or methyl analogs, the chlorine atoms provide distinct electronic and steric effects, making it a valuable compound for specific applications and studies.
Eigenschaften
CAS-Nummer |
59187-49-4 |
|---|---|
Molekularformel |
C15H6Cl2N2O3 |
Molekulargewicht |
333.1 g/mol |
IUPAC-Name |
3,10-dichloroquinazolino[3,2-a][3,1]benzoxazine-5,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O3/c16-7-1-3-11-9(5-7)13(20)19-12-4-2-8(17)6-10(12)14(21)22-15(19)18-11/h1-6H |
InChI-Schlüssel |
OCECBFKXWFKSFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)N3C4=C(C=C(C=C4)Cl)C(=O)OC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


